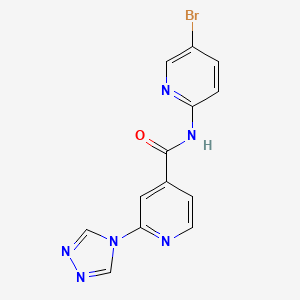
N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
This chemical compound belongs to a class of compounds known for their diverse biological activities and potential pharmacological applications. It features structural elements such as piperazine, dichlorophenyl, and methoxybenzyl groups, which contribute to its distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide often involves multi-step chemical reactions, starting from basic aromatic compounds and piperazine. Techniques such as alkylation, acidulation, and reduction are commonly used steps in the synthesis of related piperazine derivatives (Quan, 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a piperazine ring linked to aromatic groups through amide bonds. X-ray crystallography and NMR spectroscopy are instrumental techniques for confirming the structure, as seen in related compounds (Lv et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically focus on modifications at the piperazine nitrogen or the aromatic rings. These modifications can significantly affect the compound's binding affinity and selectivity towards biological targets. The introduction of different substituents can lead to the exploration of structure-affinity relationships, as demonstrated in studies of derivatives with varied pharmacological activities (Perrone et al., 2000).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
Studies have explored the structure-affinity relationship of compounds similar to N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide, particularly in the context of their affinity and selectivity toward dopamine receptors. For instance, modifications of the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives displaying moderate affinity for dopamine D(3) receptors. These studies aimed at identifying structural features that enhance receptor affinity, which is crucial for developing therapeutic agents targeting neurological disorders (Leopoldo et al., 2002). Additionally, the synthesis and characterization of novel pyrazole carboxamide derivatives, incorporating the piperazine moiety, have been undertaken, emphasizing their structural confirmation and potential as pharmaceutical intermediates (Hong-Shui Lv et al., 2013).
Antimicrobial Activities
Research has also focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. These studies involve the synthesis of compounds from various ester ethoxycarbonylhydrazones with primary amines, including structures related to N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide. Such research contributes to the development of new antimicrobial agents, highlighting the compound's role in medicinal chemistry (H. Bektaş et al., 2010).
Molecular Interaction Studies
The molecular interaction of antagonist compounds with cannabinoid receptors has been studied, providing insights into their binding affinity and potential therapeutic applications. These studies help in understanding the pharmacological properties of compounds similar to N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide and their role in drug discovery (J. Shim et al., 2002).
Synthesis and Characterization
Research dedicated to the synthesis and characterization of N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide and similar compounds is crucial for pharmaceutical development. This includes studies on their synthesis from dichloro-nitrobenzene and piperazine by various chemical reactions, aiming at improving the yield and understanding the factors influencing each reaction step. The structural confirmation of these compounds is typically achieved through IR and 1H-NMR, providing a foundation for their application in drug development (Z. Quan, 2006).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-6-5-15(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAFUQJMXGKQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-chlorophenoxy)butyl]piperidine](/img/structure/B4537098.png)
![4-{[4-(2-nitrovinyl)phenoxy]acetyl}morpholine](/img/structure/B4537110.png)

![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B4537113.png)
![2-[(2,6-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537118.png)
![3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4537126.png)


![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4537148.png)
![2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4537160.png)
![1-[3-(4-fluorophenoxy)propyl]piperidine](/img/structure/B4537188.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)

![ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4537213.png)